molecular formula C13H20N2 B3084818 (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine CAS No. 114373-06-7

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine

Cat. No.: B3084818
CAS No.: 114373-06-7
M. Wt: 204.31 g/mol
InChI Key: HHSQLKWLJFVEAT-UHFFFAOYSA-N
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Description

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine is a pyrrolidine-derived amine featuring a benzyl group at the 1-position and a methyl group at the 3-position of the pyrrolidine ring. The methanamine moiety is attached to the same carbon as the methyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyl-3-methylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(10-14)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSQLKWLJFVEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230577
Record name 3-Methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114373-06-7
Record name 3-Methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114373-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine typically involves the reaction of benzylamine with 3-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and scalability, making it feasible to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine is a chiral molecule belonging to the class of substituted pyrrolidines and serves as a key structural component in various pharmaceutical compounds and research chemicals. It is an organic nitrogen compound, specifically an aliphatic amine, with a pyrrolidine ring. The presence of benzyl and methyl groups contributes to its unique chemical properties and potential biological activity.

Chemical Properties and Reactions

The structural formula can be represented using SMILES notation as CC1(CCN(C1)CC2=CC=CC=C2)CN, indicating the connectivity of atoms within the molecule.

This compound can participate in various chemical reactions, including oxidation, using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives. Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various substituted derivatives. Common reaction conditions include organic solvents such as dichloromethane and methanol, with temperatures ranging from -78°C to room temperature.

Applications

This compound's significance in scientific research stems from its ability to interact with specific biological targets, leading to the development of potential therapeutic agents for various conditions.

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine is used as a building block in organic synthesis for the preparation of more complex molecules. The compound is studied for its potential biological activity and interactions with biological targets. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development, and it is utilized in the production of specialty chemicals and materials.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors in biological systems and may exhibit effects on central nervous system pathways due to its structural similarity to other psychoactive substances.

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine - C₁₄H₂₀N₂ Benzyl, methyl on pyrrolidin ~220.32 Target compound; hypothesized CNS activity -
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine 91338-31-7 C₁₁H₁₅N₃O₄S 4-Nitrobenzenesulfonyl 285.32 Electrophilic sulfonyl group enhances reactivity
2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine 130927-84-3 C₁₃H₂₀N₂ Ethylamine side chain 204.31 Extended alkyl chain may improve bioavailability
[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine - C₁₂H₁₄N₂O₂ Benzodioxol group 218.25 Increased lipophilicity for BBB penetration
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine - C₁₄H₂₂N₂ Piperidine core, methyl group 218.34 Piperidine analog with chiral centers
Notes:
  • Substituent Effects: Benzyl vs. Methyl vs. Ethylamine: The ethylamine side chain in introduces a basic nitrogen, which may alter receptor-binding kinetics compared to the methyl group in the target compound. Piperidine vs. Pyrrolidine: The piperidine analog has a six-membered ring, which may confer greater conformational flexibility and receptor selectivity.

Biological Activity

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine, a compound with a unique structural configuration, has garnered attention in medicinal chemistry and biological research for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₂₀N₂, which indicates the presence of a pyrrolidine ring substituted with a benzyl and a methyl group. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit agonistic or antagonistic properties, modulating various biochemical pathways. Detailed studies are necessary to elucidate the specific interactions and pathways involved.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : It may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems.
  • Antimicrobial Properties : Some investigations have shown potential antibacterial and antifungal activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines in vitro. The mechanism involved the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways such as the MAPK pathway .
  • Neuroprotective Mechanism : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Data Summary Table

Biological ActivityObservationsReferences
AntitumorInduces apoptosis in cancer cell lines; inhibits proliferation
NeuroprotectiveProtects against oxidative stress; modulates neurotransmitter systems
AntimicrobialEffective against Gram-positive bacteria; potential for broader applications

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves multi-step synthesis starting with pyrrolidine derivatives. For example, a patented method (adapted for pyrrolidine analogs) includes:

  • N-acylation of a precursor amine.
  • Quaternization using benzyl halides.
  • Partial reduction with sodium borohydride (NaBH₄) in methanol/water.
  • Reductive amination with methylamine and titanium(IV) isopropoxide as a catalyst .
    • Critical Factors : Temperature (optimal range: 0–25°C for quaternization), solvent polarity (methanol vs. THF), and catalyst choice (e.g., Ti(OiPr)₄ for reductive amination) significantly impact yield and purity. Evidence from fluorinated analogs shows yields drop by ~20% if temperatures exceed 30°C .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography to confirm stereochemistry (e.g., R/S configuration at the pyrrolidine ring).
  • NMR spectroscopy : ¹H/¹³C NMR for backbone assignments (e.g., benzyl CH₂ signals at δ 3.5–4.0 ppm; methyl groups at δ 1.2–1.5 ppm).
  • Chiral HPLC to resolve enantiomers, critical for pharmacological studies .
    • Key Data : Log P values (estimated ~1.8) indicate moderate lipophilicity, influencing solubility in polar aprotic solvents like DMF .

Q. What are the structure-activity relationship (SAR) insights for analogs of this compound in biological studies?

  • Core Findings :

  • The benzyl group enhances binding to amine receptors (e.g., σ receptors) by providing aromatic π-π interactions.
  • Methyl substitution on the pyrrolidine ring reduces metabolic degradation, as seen in similar N-methylpyrrolidine derivatives .
  • Removing the benzyl group (e.g., 3-methylpyrrolidin-3-ylmethanamine) decreases potency by >50% in dopamine uptake inhibition assays .

Advanced Research Questions

Q. How can enantiomeric separation be optimized for this compound?

  • Methodology :

  • Use chiral resolving agents like ditoluoyl-L-tartaric acid to form diastereomeric salts, followed by recrystallization .
  • Dynamic kinetic resolution with enzymes (e.g., lipases) under mild conditions (pH 7–8, 25°C) to improve enantiomeric excess (ee >98%) .
    • Challenges : Low solubility of diastereomers in aqueous buffers may require mixed solvents (e.g., ethanol/water).

Q. What catalytic systems improve the efficiency of reductive amination in synthesizing this compound?

  • Advanced Catalysts :

  • Titanium(IV) isopropoxide enhances imine formation and reduces side reactions (e.g., over-reduction) in methanolic methylamine .
  • Palladium-on-carbon (Pd/C) under hydrogen atmosphere (1–3 atm) provides faster reduction but risks debenzylation if temperatures exceed 50°C .
    • Optimization Data : Using Ti(OiPr)₄ increases yields by ~30% compared to traditional NaBH₃CN methods .

Q. How do contradictory data on biological activity arise in studies of this compound, and how can they be resolved?

  • Case Example : Discrepancies in receptor binding assays (e.g., σ-1 vs. σ-2 affinity) may stem from:

  • Enantiomeric impurities (e.g., R-enantiomer showing 10x higher σ-1 affinity than S-enantiomer) .
  • Assay conditions : Variations in buffer pH (7.4 vs. 8.0) or detergent use (e.g., Tween-20) alter protein-ligand interactions .
    • Resolution Strategy : Validate results using orthogonal assays (e.g., SPR vs. radioligand binding) and report enantiomeric purity explicitly.

Q. What advanced computational methods predict the compound’s metabolic stability and toxicity?

  • Tools :

  • Density Functional Theory (DFT) to model oxidation sites (e.g., CYP3A4-mediated N-demethylation).
  • Molecular docking (AutoDock Vina) to simulate binding to hepatic enzymes like UDP-glucuronosyltransferases .
    • Key Insights : The methyl group on pyrrolidine reduces metabolic oxidation compared to non-methylated analogs (t₁/₂ increased by ~2x) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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